molecular formula C10H11N4NaO5S B13857863 Tazobactam Sodium Salt-15N3

Tazobactam Sodium Salt-15N3

Cat. No.: B13857863
M. Wt: 325.26 g/mol
InChI Key: RFMIKMMOLPNEDG-ZSQHIUSYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tazobactam Sodium Salt-15N3 involves the synthesis of tazobactam followed by the introduction of the sodium salt and the stable isotope label. The synthesis of tazobactam typically starts with 6-aminopenicillanic acid (6-APA), which undergoes esterification and oxidation to form key intermediates. These intermediates are then condensed with 2-hydroxybenzothiazole, followed by chlorination, cyclization, oxidation, hydrolysis, and salification to produce tazobactam .

Industrial Production Methods

In industrial settings, the production of this compound involves dissolving tazobactam acid in cooling water at temperatures between 6-15°C. This solution is then mixed with a salt-forming agent under controlled temperature conditions, stirred until clear, and lyophilized to obtain this compound powder . This method ensures high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tazobactam Sodium Salt-15N3 undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates during synthesis.

    Reduction: Not commonly involved in its synthesis or reactions.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which is used in various scientific research applications .

Scientific Research Applications

Tazobactam Sodium Salt-15N3 is widely used in scientific research due to its role as a beta-lactamase inhibitor. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazobactam Sodium Salt-15N3 is unique due to its stable isotope label, which makes it particularly useful in research applications requiring precise analytical measurements. Its combination with piperacillin and ceftolozane provides a broader spectrum of antibacterial activity compared to other beta-lactamase inhibitors .

Properties

Molecular Formula

C10H11N4NaO5S

Molecular Weight

325.26 g/mol

IUPAC Name

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-((1,2,3-15N3)triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8+,10+;/m1./s1/i11+1,12+1,13+1;

InChI Key

RFMIKMMOLPNEDG-ZSQHIUSYSA-M

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C[15N]3C=C[15N]=[15N]3.[Na+]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

Origin of Product

United States

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